molecular formula C10H7N3O B13961564 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile

2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile

Cat. No.: B13961564
M. Wt: 185.18 g/mol
InChI Key: DPYPBQBTHOZFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile is an organic compound with the molecular formula C10H7N3O. It is a nitrile derivative that features a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile typically involves the reaction of pyridine derivatives with malononitrile under controlled conditions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Its nitrile group and pyridine ring play crucial roles in binding to target sites and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-oxo-2-pyridin-3-ylethyl)propanedinitrile

InChI

InChI=1S/C10H7N3O/c11-5-8(6-12)4-10(14)9-2-1-3-13-7-9/h1-3,7-8H,4H2

InChI Key

DPYPBQBTHOZFNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.